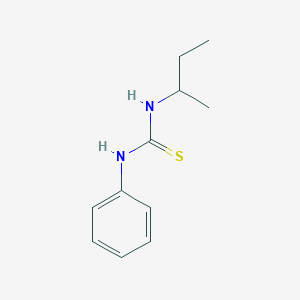

Thiourea, N-(1-methylpropyl)-N'-phenyl-

Description

The exact mass of the compound Thiourea, N-(1-methylpropyl)-N'-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131986. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiourea, N-(1-methylpropyl)-N'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N-(1-methylpropyl)-N'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15093-37-5 |

|---|---|

Molecular Formula |

C11H16N2S |

Molecular Weight |

208.33 g/mol |

IUPAC Name |

1-butan-2-yl-3-phenylthiourea |

InChI |

InChI=1S/C11H16N2S/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,12,13,14) |

InChI Key |

WWIODCQAOPIKHL-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=S)NC1=CC=CC=C1 |

Isomeric SMILES |

CCC(C)N=C(NC1=CC=CC=C1)S |

Canonical SMILES |

CCC(C)NC(=S)NC1=CC=CC=C1 |

Other CAS No. |

15093-37-5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(1-methylpropyl)-N'-phenyl-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiourea derivatives are a class of organic compounds characterized by the presence of the thiourea moiety (R¹R²N)(R³R⁴N)C=S. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The biological efficacy of these compounds is often attributed to their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions with biological macromolecules. The N-(1-methylpropyl)-N'-phenyl-thiourea, with its combination of an aliphatic sec-butyl group and an aromatic phenyl group, presents an interesting candidate for further investigation in drug discovery programs. This guide serves as a foundational resource for the synthesis and characterization of this specific derivative.

Synthesis

The most common and straightforward method for the synthesis of unsymmetrically N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. For the synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea, this involves the nucleophilic addition of sec-butylamine (1-methylpropylamine) to phenyl isothiocyanate.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N,N'-disubstituted thioureas.[1][2]

Materials:

-

Phenyl isothiocyanate

-

sec-Butylamine (1-methylpropylamine)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexane

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous dichloromethane (20 mL).

-

Slowly add a solution of sec-butylamine (1.0 eq.) in anhydrous dichloromethane (10 mL) to the stirred solution of phenyl isothiocyanate at room temperature over a period of 15-20 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, wash the reaction mixture with water (2 x 20 mL) to remove any unreacted amine and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is expected to be a solid. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to yield the pure N-(1-methylpropyl)-N'-phenyl-thiourea.

-

Dry the purified product under vacuum and determine its melting point and yield.

Characterization

The following tables summarize the expected physicochemical and spectral data for N-(1-methylpropyl)-N'-phenyl-thiourea. This data is predicted based on the analysis of structurally similar compounds.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₆N₂S |

| Molecular Weight | 208.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (expected to be a crystalline solid with a distinct melting point) |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethanol. Insoluble in water. |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to TMS are outlined below.

| Protons | Multiplicity | Chemical Shift (ppm) (Predicted) | Integration |

| -CH₃ (of ethyl group) | Triplet | ~0.9 | 3H |

| -CH₃ (of methyl group on chiral center) | Doublet | ~1.2 | 3H |

| -CH₂- | Multiplet | ~1.5 | 2H |

| -CH- | Multiplet | ~4.0 | 1H |

| Aromatic protons | Multiplet | ~7.2 - 7.5 | 5H |

| N-H (sec-butyl side) | Broad singlet | ~7.8 | 1H |

| N-H (phenyl side) | Broad singlet | ~9.5 | 1H |

3.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Chemical Shift (ppm) (Predicted) |

| -CH₃ (of ethyl group) | ~10 |

| -CH₃ (of methyl group on chiral center) | ~20 |

| -CH₂- | ~30 |

| -CH- | ~55 |

| Aromatic C-H | ~125 - 130 |

| Aromatic C (ipso) | ~138 |

| C=S | ~180 |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum helps in identifying the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

| N-H stretching | 3200 - 3400 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 2960 |

| C=C stretching (aromatic) | 1450 - 1600 |

| N-C=S stretching (thiourea) | 1300 - 1350 |

| C=S stretching | 1000 - 1200 |

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | m/z (Predicted) |

| [M]⁺ | 208 |

| [M+H]⁺ | 209 |

| [C₆H₅NCS]⁺ | 135 |

| [C₄H₉NH₂]⁺ | 73 |

Potential Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of N-(1-methylpropyl)-N'-phenyl-thiourea have not been reported, thiourea derivatives are known to interact with various biological targets. For instance, many thiourea compounds exhibit anticancer activity by inhibiting enzymes like tyrosinase or by inducing apoptosis through various signaling cascades.[3][4]

The general mechanism of action for many biologically active thiourea derivatives involves their ability to chelate metal ions essential for enzyme function or to interact with sulfhydryl groups of proteins.

Caption: Plausible mechanisms of action for thiourea derivatives in a biological system.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of N-(1-methylpropyl)-N'-phenyl-thiourea. The outlined synthetic protocol is robust and based on well-established chemical transformations. While the presented characterization data is predictive, it offers a reliable baseline for researchers to identify and confirm the structure of the synthesized compound. The potential for diverse biological activities makes this compound, and its analogs, worthy of further investigation in the field of drug discovery and development. Future studies should focus on the experimental validation of the synthesis and characterization, as well as a thorough evaluation of its biological properties.

References

Spectroscopic Analysis of N-(1-methylpropyl)-N'-phenyl-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N-(1-methylpropyl)-N'-phenyl-thiourea, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectral data for this specific molecule, this guide presents a comprehensive analysis based on established principles of spectroscopy and data from closely related structural analogs. The methodologies and expected spectral characteristics detailed herein offer a robust framework for the characterization of this and similar thiourea derivatives.

Introduction

N-(1-methylpropyl)-N'-phenyl-thiourea, also known as N-sec-butyl-N'-phenylthiourea, belongs to the class of unsymmetrically disubstituted thioureas. These compounds are characterized by a thiocarbonyl group flanked by two different nitrogen substituents—a phenyl group and a 1-methylpropyl (sec-butyl) group. The structural features of these molecules, including the presence of N-H protons, aromatic and aliphatic C-H bonds, and the C=S bond, give rise to distinct signals in various spectroscopic analyses. This guide covers the theoretical basis and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and confirmation of N-(1-methylpropyl)-N'-phenyl-thiourea.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of N-(1-methylpropyl)-N'-phenyl-thiourea. These values are predicted based on the analysis of structurally similar compounds, including other N-alkyl-N'-phenyl-thioureas.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.7 - 9.9 | Singlet (broad) | 1H | N-H (phenyl) |

| ~ 7.2 - 7.6 | Multiplet | 5H | Aromatic H |

| ~ 7.8 - 8.0 | Doublet (broad) | 1H | N-H (sec-butyl) |

| ~ 4.2 - 4.4 | Multiplet | 1H | CH -CH₃ |

| ~ 1.5 - 1.7 | Multiplet | 2H | CH₂ -CH₃ |

| ~ 1.2 - 1.3 | Doublet | 3H | CH-CH₃ |

| ~ 0.9 - 1.0 | Triplet | 3H | CH₂-CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 182 | C =S |

| ~ 138 - 140 | Aromatic C (ipso, attached to N) |

| ~ 128 - 130 | Aromatic C -H (ortho, meta) |

| ~ 124 - 126 | Aromatic C -H (para) |

| ~ 52 - 54 | C H-CH₃ |

| ~ 29 - 31 | C H₂-CH₃ |

| ~ 19 - 21 | CH-C H₃ |

| ~ 9 - 11 | CH₂-C H₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Medium, Broad | N-H Stretching |

| 3000 - 3100 | Medium | Aromatic C-H Stretching |

| 2850 - 2980 | Medium | Aliphatic C-H Stretching |

| ~ 1600, 1490 | Strong | Aromatic C=C Bending |

| 1500 - 1550 | Strong | N-H Bending, C-N Stretching |

| ~ 1350 | Medium | C-N Stretching |

| 1200 - 1300 | Medium | C=S Stretching |

| ~ 750, 690 | Strong | Aromatic C-H Bending (monosubstituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 208 | High | [M]⁺ (Molecular Ion) |

| 151 | Medium | [M - C₄H₉]⁺ |

| 135 | High | [C₆H₅NCS]⁺ |

| 93 | High | [C₆H₅NH₂]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 57 | Medium | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of N-(1-methylpropyl)-N'-phenyl-thiourea.

Synthesis

A common method for the synthesis of unsymmetrical thioureas involves the reaction of an isothiocyanate with a primary amine.[1][2]

Procedure:

-

Dissolve phenyl isothiocyanate (1 equivalent) in a suitable anhydrous solvent such as acetonitrile or tetrahydrofuran (THF).

-

To this solution, add sec-butylamine (1 equivalent) dropwise at room temperature with constant stirring.

-

The reaction is typically exothermic and proceeds to completion within a few hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(1-methylpropyl)-N'-phenyl-thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for thioureas as it can help in observing the exchangeable N-H protons.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum, which may require a longer acquisition time. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

-

EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a detailed framework for the spectroscopic analysis of N-(1-methylpropyl)-N'-phenyl-thiourea. While experimental data for this specific compound is not widely available, the predicted data, based on sound spectroscopic principles and analysis of analogous structures, serves as a valuable resource for researchers. The outlined experimental protocols are standard procedures for the characterization of small organic molecules and can be readily adapted. The provided visualizations offer a clear overview of the analytical workflow and potential fragmentation patterns, aiding in the comprehensive structural elucidation of this and related thiourea derivatives.

References

Crystal Structure of N-Alkyl-N'-Phenyl-Thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystallographic structure, and intermolecular interactions of N-alkyl-N'-phenyl-thiourea derivatives. While specific crystallographic data for N-(1-methylpropyl)-N'-phenyl-thiourea is not publicly available, this document leverages data from closely related structures, such as N,N-di-n-butyl-N'-phenylthiourea, to offer a detailed understanding of this class of compounds. The insights provided are crucial for researchers in medicinal chemistry and materials science, where the three-dimensional structure of molecules dictates their biological activity and physical properties.

Synthesis of N,N'-Disubstituted Thiourea Derivatives

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. For the synthesis of N-alkyl-N'-phenyl-thiourea derivatives, this typically involves the reaction of phenyl isothiocyanate with the desired alkylamine.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of N,N-di-n-butyl-N'-phenylthiourea, which can be adapted for N-(1-methylpropyl)-N'-phenyl-thiourea, is as follows:

-

Reaction Setup: Phenyl isothiocyanate (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as toluene, in a round-bottom flask.

-

Amine Addition: A solution of the corresponding alkylamine (e.g., di-n-butylamine or sec-butylamine) (1.0 equivalent) in the same solvent is added dropwise to the isothiocyanate solution at room temperature with constant stirring.

-

Reaction Progression: The reaction mixture is typically stirred for 1 to 3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification and Crystallization: The resulting solid is then purified by recrystallization. A common method involves dissolving the solid in a hot mixture of hexane and ethanol (e.g., a 10:1 ratio), followed by slow cooling to room temperature and then refrigeration to induce crystallization. The resulting crystals are collected by filtration and dried under vacuum.[1][2]

This synthetic route is highly efficient, often yielding pure products in high yields, suitable for single-crystal X-ray diffraction analysis.

Crystallographic Analysis

The definitive method for elucidating the three-dimensional structure of these derivatives is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection: A suitable single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., a SuperNova, Dual, Cu at home/near, Atlas diffractometer) and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data is collected by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow from synthesis to structural elucidation.

Structural Features of N-Alkyl-N'-Phenyl-Thiourea Derivatives

The crystal structures of N-alkyl-N'-phenyl-thiourea derivatives reveal key features regarding their molecular conformation and intermolecular interactions. The data presented here is based on the published structure of N,N-di-n-butyl-N'-phenylthiourea as a representative example.[2][3]

Molecular Conformation

The thiourea core (N-C(=S)-N) is generally planar. The phenyl group attached to one nitrogen atom is typically twisted with respect to this plane. For N,N-di-n-butyl-N'-phenylthiourea, the torsion angle between the phenyl ring and the central N-C-S-N plane is approximately 55.54°.[2][3] The alkyl chains, in this case, the butyl groups, are usually found in a staggered conformation to minimize steric hindrance.[3]

Bond Lengths and Angles

The bond lengths within the thiourea moiety indicate a degree of delocalization of the pi electrons. The C=S double bond is typically around 1.70 Å, and the C-N bond lengths are in the range of 1.34-1.36 Å.[3][4]

| Parameter | N,N-di-n-butyl-N'-phenylthiourea[2][3] |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 21.3216 (4) |

| b (Å) | 21.3216 (4) |

| c (Å) | 10.0383 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 3949.0 (2) |

| Z | 6 |

| C=S Bond Length (Å) | 1.7004 (11) |

| N1-C1 Bond Length (Å) | 1.3594 (15) |

| C1-N2 Bond Length (Å) | 1.3432 (15) |

| C1-N1-C2-C7 Torsion Angle (°) | 55.54 (16) |

Table 1: Crystallographic Data for N,N-di-n-butyl-N'-phenylthiourea.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of N-alkyl-N'-phenyl-thiourea derivatives is predominantly governed by hydrogen bonding. The N-H proton on the phenyl-substituted nitrogen acts as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group acts as an acceptor.

These N-H···S hydrogen bonds are a recurring motif and can lead to the formation of various supramolecular structures. In many N,N'-disubstituted thioureas, these interactions result in the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif.[5] However, in the case of N,N-di-n-butyl-N'-phenylthiourea, these intermolecular hydrogen bonds lead to the assembly of hexameric rings.[2][3]

Weaker interactions, such as C-H···π interactions, also play a role in stabilizing the overall crystal packing.

The following diagram illustrates the common hydrogen bonding patterns leading to dimer and hexamer formation.

Conclusion

The crystal structures of N-alkyl-N'-phenyl-thiourea derivatives are characterized by a planar thiourea core with a twisted phenyl substituent and well-defined intermolecular hydrogen bonding patterns. The reliable and high-yielding synthesis allows for the production of high-quality crystals, facilitating detailed structural analysis through single-crystal X-ray diffraction. The understanding of these three-dimensional structures, particularly the consistent formation of supramolecular motifs via N-H···S hydrogen bonds, is fundamental for the rational design of new molecules in drug development and materials science. While the specific structure of N-(1-methylpropyl)-N'-phenyl-thiourea remains to be determined, the analysis of closely related analogues provides a robust framework for predicting its structural properties.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of N-phenyl-N'-(sec-butyl)thiourea: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-N'-(sec-butyl)thiourea, a member of the diverse thiourea family, holds potential for various applications within drug discovery and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing this compound from the laboratory to preclinical and clinical evaluation. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of N-phenyl-N'-(sec-butyl)thiourea based on existing data for analogous compounds. Crucially, this document outlines detailed experimental protocols for accurately determining these key parameters, enabling researchers to generate robust and reliable data. Furthermore, it touches upon the known roles of thiourea derivatives in cellular signaling pathways and presents standardized workflows for assessing compound properties.

Introduction

Predicted Physicochemical Properties

Based on the general properties of N-substituted thiourea derivatives, the following table summarizes the expected solubility and stability profile of N-phenyl-N'-(sec-butyl)thiourea. These predictions are intended to serve as a starting point for experimental investigation.

| Property | Predicted Characteristic | Rationale and Comparative Data |

| Aqueous Solubility | Low to moderate | Thiourea itself is soluble in water; however, the introduction of hydrophobic phenyl and sec-butyl groups is expected to significantly decrease aqueous solubility. N-phenylthiourea, a close analog, is sparingly soluble in aqueous buffers.[3] The sec-butyl group, being more lipophilic than a hydrogen atom, will likely further reduce water solubility. |

| Organic Solubility | High | N-phenylthiourea exhibits good solubility in organic solvents such as DMSO and dimethylformamide (approximately 30 mg/mL).[3] It is anticipated that N-phenyl-N'-(sec-butyl)thiourea will also be readily soluble in a range of common organic solvents. |

| Chemical Stability | Generally stable under neutral conditions. Susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions. | Thiourea derivatives can undergo hydrolysis, particularly at elevated temperatures and extreme pH values.[4] The thiocarbonyl group is susceptible to oxidation.[5] Forced degradation studies on similar compounds have shown degradation under these stress conditions.[6][7] |

| Thermal Stability | Expected to be stable at ambient and refrigerated temperatures. Decomposition may occur at elevated temperatures. | Studies on various thiourea derivatives have shown that while they are generally stable, they will decompose upon heating.[8] The exact decomposition temperature would need to be determined experimentally. |

| Storage Conditions | Recommended storage as a solid at -20°C for long-term stability.[3] Aqueous solutions are not recommended for storage for more than one day.[3] | Based on data for N-phenylthiourea, storage at low temperatures is advisable to minimize degradation over time. The limited stability of aqueous solutions is a common characteristic of many organic compounds and is a prudent precaution in the absence of specific data.[3] |

Experimental Protocols

To empirically determine the solubility and stability of N-phenyl-N'-(sec-butyl)thiourea, the following detailed experimental protocols are recommended.

Solubility Determination

3.1.1. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to rapidly assess solubility.[9][10]

-

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and the formation of precipitate is measured.

-

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-phenyl-N'-(sec-butyl)thiourea in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[11]

-

Detection:

-

Data Analysis: Determine the highest concentration at which no precipitation is observed.

-

3.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility and is crucial for later-stage development and formulation.[13][14]

-

Principle: An excess of the solid compound is equilibrated with the solvent of interest until the concentration of the dissolved compound is constant.

-

Methodology:

-

Sample Preparation: Add an excess amount of solid N-phenyl-N'-(sec-butyl)thiourea to a vial containing the desired solvent (e.g., water, PBS, or various buffers).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, typically HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Analysis: The measured concentration represents the thermodynamic solubility.

-

Stability Assessment

3.2.1. Long-Term and Accelerated Stability Studies (ICH Guidelines)

These studies are essential for determining the shelf-life and recommended storage conditions for the drug substance.[3][15][16][17]

-

Principle: The compound is stored under various defined temperature and humidity conditions for extended periods, and its purity and degradation are monitored over time.

-

Methodology:

-

Batch Selection: Use at least three primary batches of N-phenyl-N'-(sec-butyl)thiourea for the study.[15]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Analytical Testing: At each time point, test the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

-

Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties to establish a re-test period or shelf life.

-

3.2.2. Forced Degradation (Stress Testing) Studies

These studies are performed to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.[6][7][18]

-

Principle: The compound is subjected to stress conditions more severe than those used in accelerated stability studies to induce degradation.

-

Methodology:

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidation: Expose the compound to a solution of 3% hydrogen peroxide at room temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the compound (both solid and in solution) to light according to ICH Q1B guidelines.[15]

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[19]

-

Visualized Workflows and Pathways

Experimental Workflows

Caption: Workflow for Solubility and Stability Testing.

Signaling Pathway Interference

Thiourea derivatives have been shown to interfere with various signaling pathways, often in the context of cancer research. For instance, they can act as kinase inhibitors.[1][20]

Caption: Potential Inhibition of the RAS-RAF-MAPK Pathway.

Conclusion

While direct experimental data on the solubility and stability of N-phenyl-N'-(sec-butyl)thiourea is currently lacking, this guide provides a robust framework for its investigation. By leveraging knowledge from analogous thiourea derivatives and employing the detailed experimental protocols outlined herein, researchers can confidently characterize these critical physicochemical properties. The provided workflows and pathway diagrams offer a visual representation of the necessary experimental processes and potential biological interactions. This foundational knowledge is indispensable for the rational design and development of N-phenyl-N'-(sec-butyl)thiourea as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onyxipca.com [onyxipca.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. enamine.net [enamine.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. upm-inc.com [upm-inc.com]

- 18. acdlabs.com [acdlabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In silico docking studies of N-(1-methylpropyl)-N'-phenyl-thiourea with target proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for conducting in silico docking studies of N-substituted thiourea derivatives, with a specific focus on N-(1-methylpropyl)-N'-phenyl-thiourea and its interactions with therapeutically relevant protein targets. Due to a lack of specific published docking data for N-(1-methylpropyl)-N'-phenyl-thiourea, this document utilizes data from closely related N-phenylthiourea derivatives as a case study to illustrate the workflow, data presentation, and potential biological implications. The primary target protein explored is the Epidermal Growth Factor Receptor (EGFR), a key player in cancer signaling pathways. This guide details the experimental protocols for molecular docking, presents quantitative binding data in a structured format, and visualizes the associated signaling pathways and experimental workflows using Graphviz.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The mechanism of action for many of these compounds involves the inhibition of specific protein targets, which can be effectively investigated using in silico molecular docking techniques.[3] Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, enabling the characterization of binding affinity and interaction patterns at the molecular level.[4] This approach is instrumental in drug discovery for hit identification and lead optimization.[4]

Target Protein Selection

Based on extensive research into the biological activities of N-phenylthiourea derivatives, several key protein targets have been identified. For the purpose of this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR) , a transmembrane protein that plays a critical role in cell proliferation and is a well-established target in cancer therapy.[5] Other potential targets for thiourea derivatives include DNA gyrase and tyrosinase.[3][6]

Quantitative Data Presentation

To illustrate the nature of data generated from in silico docking studies, the following table summarizes the binding affinities of two N-benzoyl-N'-phenylthiourea derivatives against the EGFR, as reported in a 2022 study.[5][7] These compounds share the core N-phenylthiourea scaffold with N-(1-methylpropyl)-N'-phenyl-thiourea.

| Compound Name | Target Protein | PDB ID | Binding Score (kcal/mol) | Interacting Residues |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR | 1M17 | -8.2 | Not specified |

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR | 1M17 | -7.3 | Not specified |

Table 1: Binding Affinities of N-benzoyl-N'-phenylthiourea Derivatives with EGFR. [5][7]

Experimental Protocols

This section outlines a detailed, generalized methodology for performing in silico molecular docking of N-(1-methylpropyl)-N'-phenyl-thiourea with a target protein like EGFR.

Software and Tools

-

Ligand Preparation: ChemDraw, Avogadro, AutoDock Tools

-

Protein Preparation: RCSB Protein Data Bank, Discovery Studio, AutoDock Tools

-

Molecular Docking: AutoDock Vina

-

Visualization: PyMOL, Discovery Studio

Ligand Preparation

-

The 2D structure of N-(1-methylpropyl)-N'-phenyl-thiourea is drawn using chemical drawing software like ChemDraw.

-

The 2D structure is converted to a 3D structure using a molecular editor like Avogadro.

-

Energy minimization of the 3D structure is performed using a force field such as MMFF94.

-

The optimized 3D structure is saved in a suitable format (e.g., .pdb or .mol2).

-

Using AutoDock Tools, polar hydrogens are added, Gasteiger charges are computed, and non-polar hydrogens are merged. The prepared ligand is saved in the .pdbqt format.

Protein Preparation

-

The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is downloaded from the RCSB Protein Data Bank.

-

The protein structure is cleaned by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms using software like Discovery Studio.

-

Polar hydrogens are added to the protein structure, and Kollman charges are assigned using AutoDock Tools.

-

The prepared protein is saved in the .pdbqt format.

Molecular Docking

-

A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are determined based on the binding pocket of the co-crystallized ligand or through blind docking followed by analysis of the most favorable binding site.

-

Molecular docking is performed using AutoDock Vina, which utilizes a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

-

The program generates multiple binding poses of the ligand ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Analysis of Results

-

The docked complex (protein-ligand) is visualized using software like PyMOL or Discovery Studio.

-

The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in silico molecular docking study.

Caption: General workflow for in silico molecular docking studies.

EGFR Signaling Pathway

The diagram below depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a common target for anticancer therapies.[1][8]

Caption: Simplified EGFR signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the in silico docking procedures for N-(1-methylpropyl)-N'-phenyl-thiourea. While specific quantitative data for this compound remains to be published, the methodologies and data from analogous N-phenylthiourea derivatives offer a valuable starting point for researchers. The detailed protocols and visualizations presented herein are intended to facilitate the design and execution of future computational studies aimed at elucidating the therapeutic potential of this and related compounds. Further experimental validation is essential to confirm the in silico findings and to fully characterize the biological activity of N-(1-methylpropyl)-N'-phenyl-thiourea.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. researchgate.net [researchgate.net]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. ClinPGx [clinpgx.org]

An In-depth Technical Guide on the Safety and Handling of N-substituted Phenylthioureas, with a focus on N-(1-methylpropyl)-N'-phenyl-thiourea Analogs

Introduction

Thiourea and its derivatives are a class of organosulfur compounds with wide applications in chemical synthesis, including the development of pharmaceuticals and agrochemicals.[1] N-substituted phenylthioureas, such as N-phenylthiourea (PTU), are known for their biological activities, which also bring potential hazards.[2][3][4] This guide provides a comprehensive overview of the safety, handling, and potential toxicological aspects of N-substituted phenylthioureas, with a focus on providing guidance for researchers working with compounds like N-(1-methylpropyl)-N'-phenyl-thiourea.

Hazard Identification and Classification

Based on data for analogous compounds like N-phenylthiourea, N-(1-methylpropyl)-N'-phenyl-thiourea should be considered highly toxic, particularly through ingestion.[5][6]

GHS Hazard Classification (Predicted):

Potential Health Effects:

-

Acute: Fatal if swallowed.[5] Acute exposure may lead to vomiting, respiratory distress, and cyanosis.[11] Contact can cause irritation to the skin, eyes, nose, and throat.[2]

-

Chronic: Prolonged or repeated exposure may have adverse effects on the thyroid gland.[1][12]

Physical and Chemical Properties

While specific data for N-(1-methylpropyl)-N'-phenyl-thiourea is unavailable, the properties of the parent compound, N-phenylthiourea, are summarized below. The introduction of a 1-methylpropyl (sec-butyl) group would be expected to increase the molecular weight and likely alter the melting point and solubility.

| Property | Value for N-Phenylthiourea | Reference |

| CAS Number | 103-85-5 | [8] |

| Molecular Formula | C₇H₈N₂S | [4] |

| Molecular Weight | 152.22 g/mol | [4][13] |

| Appearance | Colorless to white crystalline powder | [2] |

| Melting Point | 148 - 150 °C | [14] |

| Solubility | Insoluble in water, soluble in hot alcohol | [11][15] |

Safe Handling and Storage

Due to the high toxicity of phenylthiourea analogs, stringent safety measures are mandatory.

4.1 Personal Protective Equipment (PPE)

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374.[14][16]

-

Eye Protection: Use safety goggles with side protection.[16]

-

Skin and Body Protection: Wear a lab coat and, if handling large quantities, consider additional protective clothing to prevent skin exposure.[8][14]

-

Respiratory Protection: Handle only in a chemical fume hood.[5][8] If a fume hood is not available, a NIOSH-approved respirator with a dust cartridge should be used.[6]

4.2 Engineering Controls

-

All work with this compound should be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[5]

-

An eyewash station and safety shower must be readily accessible.[6]

4.3 Storage

-

Store in a cool, dry, well-ventilated, and locked storeroom or a dedicated poison cabinet.[6][8]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[8][14]

Emergency Procedures

5.1 First Aid Measures

-

If Swallowed: Immediately call a poison control center or doctor.[5][10] Do not induce vomiting.[5] Rinse mouth with water if the person is conscious.[16][17]

-

If on Skin: Immediately wash with plenty of soap and water.[5] Remove all contaminated clothing.[5][18]

-

If in Eyes: Rinse cautiously with water for several minutes.[16][17] Seek medical advice.[16][17]

-

If Inhaled: Move the person to fresh air.[8][11] If not breathing, give artificial respiration.[10]

5.2 Accidental Release Measures

-

Wear appropriate PPE as described in section 4.1.

-

Sweep up the spilled solid material and place it in a sealed container for disposal.[6]

-

Wash the spill area thoroughly after material pickup is complete.[6]

-

Prevent the substance from entering drains or waterways.[16][17][18]

Toxicological Information and Potential Mechanisms

The toxicity of substituted thioureas is known to be structure-dependent.[19] Studies on various N-substituted thioureas have shown that cytotoxicity is often associated with the depletion of intracellular glutathione (GSH).[19] GSH is a critical antioxidant, and its depletion can lead to oxidative stress and subsequent cell death.

The proposed mechanism involves the oxidation of the thiourea moiety, which can be mediated by enzymes such as flavin-containing monooxygenases (FMO).[19] This bioactivation can lead to the formation of reactive intermediates that deplete GSH and may subsequently alkylate vital macromolecules, leading to cellular damage and toxicity.[19]

Potential Cytotoxicity Pathway of Substituted Thioureas

Caption: Proposed mechanism of N-substituted phenylthiourea cytotoxicity.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity of a novel thiourea derivative. Specific parameters should be optimized for the cell lines and equipment used.

7.1 In Vitro Cytotoxicity Assay (e.g., MTT or LDH Assay)

This protocol outlines a general workflow for determining the concentration-dependent cytotoxicity of a test compound in a cultured cell line (e.g., rat hepatocytes, HepG2).

Experimental Workflow for In Vitro Cytotoxicity Assessment

References

- 1. nbinno.com [nbinno.com]

- 2. nj.gov [nj.gov]

- 3. Phenylthiocarbamide - Wikipedia [en.wikipedia.org]

- 4. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. westliberty.edu [westliberty.edu]

- 6. ny02208580.schoolwires.net [ny02208580.schoolwires.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. PHENYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. nbinno.com [nbinno.com]

- 13. scbt.com [scbt.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. N-Phenylthiourea, 97% | Fisher Scientific [fishersci.ca]

- 16. carlroth.com [carlroth.com]

- 17. carlroth.com [carlroth.com]

- 18. chemos.de [chemos.de]

- 19. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of N-(1-methylpropyl)-N'-phenyl-thiourea as a versatile precursor in organic synthesis, with a particular focus on the preparation of heterocyclic compounds of interest in medicinal chemistry. Detailed experimental protocols for the synthesis of the precursor and its application in the Hantzsch thiazole synthesis are provided, along with expected outcomes and characterization data based on analogous reactions found in the literature.

Introduction

N-(1-methylpropyl)-N'-phenyl-thiourea, also known as N-sec-butyl-N'-phenylthiourea, is a disubstituted thiourea derivative that serves as a valuable building block in the synthesis of various heterocyclic scaffolds. The presence of both a phenyl and a sec-butyl group on the thiourea backbone allows for the introduction of these specific functionalities into the target molecules. Thiourea derivatives are widely recognized as key intermediates in the preparation of heterocycles such as thiazoles, thiazolidinones, and thiadiazoles, many of which exhibit a broad spectrum of biological activities.[1] The Hantzsch thiazole synthesis, a classic condensation reaction between a thiourea and an α-haloketone, is a primary application of this class of compounds.[2]

Synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea

The synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea can be readily achieved via the nucleophilic addition of sec-butylamine to phenyl isothiocyanate. This reaction is typically straightforward and proceeds with high yield under mild conditions.[3]

Experimental Protocol: Synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea

Materials:

-

Phenyl isothiocyanate

-

sec-Butylamine

-

Anhydrous diethyl ether (or other inert solvent such as dichloromethane or ethyl acetate)[3]

-

n-Heptane (for precipitation/crystallization)

-

Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, condenser.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous diethyl ether.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add sec-butylamine (1.05 eq.) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, reduce the solvent volume under reduced pressure.

-

Add n-heptane to the concentrated solution to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry in a vacuum oven.

Expected Outcome:

The product, N-(1-methylpropyl)-N'-phenyl-thiourea, is expected to be a white to off-white solid.

Table 1: Summary of Synthesis Data for N-(1-methylpropyl)-N'-phenyl-thiourea

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Typical Yield (%) |

| Phenyl isothiocyanate | sec-Butylamine | Diethyl ether | 1-2 hours | 0 °C to RT | >90 |

Characterization (Expected):

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the methine and methylene protons of the sec-butyl group, and the N-H protons.

-

¹³C NMR: Resonances for the thiocarbonyl carbon (C=S), aromatic carbons, and the carbons of the sec-butyl group.

-

IR (cm⁻¹): Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and aromatic C=C bending.

-

Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the product.

Application in Heterocyclic Synthesis: Hantzsch Thiazole Synthesis

N-(1-methylpropyl)-N'-phenyl-thiourea is an excellent precursor for the Hantzsch thiazole synthesis, reacting with α-haloketones to yield 2-imino-thiazole derivatives. These products can subsequently tautomerize to the more stable 2-amino-thiazole form. Thiazole moieties are present in numerous FDA-approved drugs and are of significant interest in drug discovery.

Experimental Protocol: Synthesis of 2-(sec-butylamino)-4,5-diphenylthiazole

Materials:

-

N-(1-methylpropyl)-N'-phenyl-thiourea

-

2-Bromo-1,2-diphenylethanone (Desyl bromide)

-

Ethanol (or other suitable solvent like isopropanol)

-

Sodium bicarbonate (or other mild base)

-

Glassware: Round-bottom flask, condenser, magnetic stirrer.

Procedure:

-

In a round-bottom flask, dissolve N-(1-methylpropyl)-N'-phenyl-thiourea (1.0 eq.) in ethanol.

-

Add 2-bromo-1,2-diphenylethanone (1.0 eq.) to the solution.

-

Add a mild base such as sodium bicarbonate (1.1 eq.) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Expected Outcome:

The product, 2-(sec-butylamino)-4,5-diphenylthiazole, is expected to be a crystalline solid.

Table 2: Summary of Hantzsch Thiazole Synthesis Data

| Thiourea Precursor | α-Haloketone | Solvent | Base | Reaction Time | Temperature | Typical Yield (%) |

| N-(1-methylpropyl)-N'-phenyl-thiourea | 2-Bromo-1,2-diphenylethanone | Ethanol | Sodium bicarbonate | 4-6 hours | Reflux | 70-90 |

Characterization (Expected):

-

¹H NMR: Signals for the aromatic protons of the two phenyl groups, the protons of the sec-butyl group, and the N-H proton.

-

¹³C NMR: Resonances for the thiazole ring carbons, the carbons of the phenyl and sec-butyl groups.

-

IR (cm⁻¹): Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the thiazole ring.

-

Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the product.

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthesis of the precursor and its application in the Hantzsch thiazole synthesis.

Caption: Synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea.

Caption: Hantzsch Thiazole Synthesis Workflow.

Conclusion

N-(1-methylpropyl)-N'-phenyl-thiourea is a readily accessible and highly useful precursor for the synthesis of substituted thiazoles and other heterocyclic systems. The straightforward synthesis of the precursor, coupled with its efficient application in well-established reactions like the Hantzsch synthesis, makes it a valuable tool for medicinal chemists and organic synthesis researchers. The protocols provided herein offer a solid foundation for the exploration of novel chemical entities based on this versatile building block.

References

Application of N-sec-butyl-N'-phenylthiourea in the Development of Antimicrobial Agents

Application Note

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Thiourea derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The core structure of thiourea offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological profile. N-sec-butyl-N'-phenylthiourea, a specific derivative, is explored here as a potential candidate for antimicrobial drug development. This document outlines its potential applications, summarizes antimicrobial data from related compounds, and provides detailed protocols for its evaluation.

Mechanism of Action

While the precise mechanism of action for N-sec-butyl-N'-phenylthiourea is yet to be fully elucidated, studies on analogous thiourea derivatives suggest several potential targets within microbial cells. A prominent proposed mechanism involves the inhibition of essential enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division.[1] By binding to the active sites of these enzymes, the thiourea derivatives can disrupt the supercoiling of DNA, leading to bacterial cell death. Additionally, some thiourea compounds have been shown to interfere with microbial cell wall biosynthesis.[4] The lipophilic nature of the phenyl and sec-butyl groups may facilitate the compound's transport across the microbial cell membrane.

Data Presentation: Antimicrobial Activity of Related Thiourea Derivatives

Quantitative data on the antimicrobial efficacy of various N-substituted phenylthiourea derivatives are summarized below. This data provides a comparative baseline for the expected activity of N-sec-butyl-N'-phenylthiourea.

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| TD4 | Staphylococcus aureus (ATCC 29213) | 2 | [5] |

| TD4 | Methicillin-resistant S. aureus (MRSA USA300) | 2 | [5] |

| Compound 7a | Staphylococcus aureus | 1.39 ± 0.50 | [1] |

| Compound 7a | Bacillus subtilis | 2.15 ± 0.12 | [1] |

| Compound 7a | Escherichia coli | 5.70 ± 0.01 | [1] |

| Compound 7a | Pseudomonas aeruginosa | 3.25 ± 1.00 | [1] |

| Compound 7b | Staphylococcus aureus | 1.95 ± 0.22 | [1] |

| Compound 7b | Bacillus subtilis | 2.50 ± 0.05 | [1] |

| Compound 7b | Escherichia coli | 4.12 ± 0.05 | [1] |

| Compound 7b | Pseudomonas aeruginosa | 2.48 ± 0.11 | [1] |

| Compound 8 | Staphylococcus aureus | 0.95 ± 0.22 | [1] |

| Compound 8 | Bacillus subtilis | 1.50 ± 0.01 | [1] |

| Compound 8 | Escherichia coli | 2.29 ± 0.05 | [1] |

| Compound 8 | Pseudomonas aeruginosa | 1.98 ± 0.25 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided to guide researchers in the evaluation of N-sec-butyl-N'-phenylthiourea.

1. Synthesis of N-sec-butyl-N'-phenylthiourea

A general method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[6][7]

-

Materials: Phenyl isothiocyanate, sec-butylamine, anhydrous toluene.

-

Procedure:

-

Dissolve phenyl isothiocyanate (1 equivalent) in anhydrous toluene in a round-bottom flask.

-

Add sec-butylamine (1 equivalent) dropwise to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture for 1-6 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified N-sec-butyl-N'-phenylthiourea.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

-

2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.[5][8]

-

Materials: N-sec-butyl-N'-phenylthiourea, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains, 96-well microtiter plates, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of N-sec-butyl-N'-phenylthiourea in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

-

Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (broth with inoculum) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

3. Cytotoxicity Assay: MTT Assay

This assay assesses the toxicity of the compound against mammalian cell lines to determine its selectivity.[1]

-

Materials: N-sec-butyl-N'-phenylthiourea, mammalian cell line (e.g., Vero cells), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates.

-

Procedure:

-

Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of N-sec-butyl-N'-phenylthiourea and incubate for a specified period (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizations

Caption: Workflow for the development and evaluation of N-sec-butyl-N'-phenylthiourea as an antimicrobial agent.

Caption: Proposed mechanism of action for N-sec-butyl-N'-phenylthiourea.

References

- 1. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]

- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 7. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for N-substituted-N'-phenyl-thiourea Derivatives as Corrosion Inhibitors

Topic: N-(1-methylpropyl)-N'-phenyl-thiourea as a Potential Corrosion Inhibitor

Disclaimer: Publicly available research specifically detailing the corrosion inhibition properties of N-(1-methylpropyl)-N'-phenyl-thiourea is limited. This document provides a detailed application note and protocol based on studies of the closely related and extensively researched compound, N-phenylthiourea (PTU) . The principles, experimental setups, and inhibition mechanisms described herein are representative of this class of thiourea derivatives and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Thiourea and its derivatives are a significant class of organic compounds extensively investigated as corrosion inhibitors for various metals and alloys in acidic environments.[1][2] Their efficacy is attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers, and the planar structure of the molecule.[1] These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3][4] The adsorption can be physical (electrostatic interaction) or chemical (charge sharing between the heteroatoms and the metal), and often a combination of both.[2][3] The N-phenylthiourea (PTU) molecule, a representative of this class, has demonstrated significant potential in mitigating the corrosion of mild steel in hydrochloric acid solutions.[2][5]

Mechanism of Action

The corrosion inhibition by N-phenylthiourea is primarily achieved through its adsorption on the metal surface. The proposed mechanism involves the following key steps:

-

Protonation: In acidic solutions, the nitrogen and sulfur atoms in the PTU molecule can become protonated.

-

Adsorption: The inhibitor molecules can adsorb onto the metal surface through different modes:

-

Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the negatively charged metal surface (due to chloride ion adsorption).

-

Chemisorption: Donation of lone pair electrons from the sulfur and nitrogen atoms to the vacant d-orbitals of iron atoms. The π-electrons of the phenyl ring can also participate in this interaction.[3]

-

-

Protective Film Formation: The adsorbed PTU molecules form a protective film on the metal surface, which acts as a barrier to both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion.[3][4]

Below is a diagram illustrating the proposed inhibition mechanism.

Caption: Proposed mechanism of N-phenylthiourea (PTU) corrosion inhibition.

Data Presentation

The following tables summarize the quantitative data for the corrosion inhibition performance of N-phenylthiourea (PTU) on mild steel in acidic media.

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1.0 M HCl with N-phenylthiourea (PTU)

| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank (0) | -470 | 1150 | - |

| 1 x 10⁻⁵ | -465 | 250 | 78.3 |

| 5 x 10⁻⁵ | -462 | 150 | 87.0 |

| 1 x 10⁻⁴ | -458 | 100 | 91.3 |

| 5 x 10⁻⁴ | -455 | 65 | 94.3 |

| 1 x 10⁻³ | -450 | 58 | 94.9 |

Data is representative and compiled from literature.[5]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1.0 M HCl with N-phenylthiourea (PTU)

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank (0) | 45 | 120 | - |

| 1 x 10⁻⁵ | 210 | 85 | 78.6 |

| 5 x 10⁻⁵ | 350 | 60 | 87.1 |

| 1 x 10⁻⁴ | 580 | 45 | 92.2 |

| 5 x 10⁻⁴ | 850 | 30 | 94.7 |

| 1 x 10⁻³ | 920 | 25 | 95.1 |

Data is representative and compiled from literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Materials and Solutions

-

Working Electrode: Mild steel coupons with a specified elemental composition (e.g., %C, %Mn, %P, %S, and balance Fe). The coupons are typically embedded in a resin mount, leaving a defined surface area (e.g., 1 cm²) exposed.

-

Corrosive Medium: 1.0 M Hydrochloric acid (HCl) solution prepared by diluting analytical grade HCl with double-distilled water.

-

Inhibitor Solutions: Solutions of N-phenylthiourea (PTU) of various concentrations (e.g., 10⁻⁵ M to 10⁻³ M) are prepared by dissolving the required amount of PTU in the 1.0 M HCl solution.

Gravimetric (Weight Loss) Method

-

Preparation: Polish the mild steel coupons with different grades of emery paper (e.g., up to 1200 grit), wash with distilled water and acetone, dry, and weigh accurately.

-

Immersion: Immerse the prepared coupons in the corrosive solution with and without the inhibitor at a constant temperature for a specified period (e.g., 6 hours).

-

Cleaning and Re-weighing: After the immersion period, retrieve the coupons, wash with a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust) to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh.

-

Calculation:

-

Calculate the corrosion rate (CR) in mm/year.

-

Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Electrochemical Measurements

Electrochemical experiments are typically conducted in a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.

-

Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis:

-

Plot the logarithmic current density versus potential (Tafel plot).

-

Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

-

Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

-

Stabilization: Stabilize the working electrode at its OCP.

-

Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

-

Data Analysis:

-

Plot the impedance data as Nyquist and Bode plots.

-

Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

-

Below is a workflow diagram for the experimental evaluation of the corrosion inhibitor.

Caption: Experimental workflow for inhibitor evaluation.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. ythx.scu.edu.cn [ythx.scu.edu.cn]

- 4. mdpi.com [mdpi.com]

- 5. Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of N-phenyl-N'-(sec-butyl)thiourea and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of N-phenyl-N'-(sec-butyl)thiourea and its derivatives, focusing on their potential as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) pathways. While direct HTS data for N-phenyl-N'-(sec-butyl)thiourea is not extensively published, the broader class of thiourea derivatives has shown significant activity against these targets.[1][2][3] This document outlines hypothetical, yet representative, protocols and data presentation based on established methodologies for kinase inhibitor screening.

Application Note 1: High-Throughput Cell-Based Assay for EGFR and HER-2 Pathway Inhibitors

This application note describes a cell-based HTS assay to identify inhibitors of the EGFR and HER-2 signaling pathways. The assay utilizes engineered cell lines that report on the phosphorylation status of downstream targets, providing a physiologically relevant context for inhibitor screening.

Principle:

The assay is based on the principle of ligand-induced receptor phosphorylation. In the presence of an activating ligand (e.g., EGF), EGFR and HER-2 undergo autophosphorylation and activate downstream signaling cascades. Test compounds that inhibit these kinases will reduce the level of phosphorylation, which can be detected using various methods, such as fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).

Data Presentation:

Quantitative data from the primary screen can be summarized as follows:

| Compound ID | Concentration (µM) | % Inhibition of EGFR Phosphorylation | % Inhibition of HER-2 Phosphorylation |

| N-phenyl-N'-(sec-butyl)thiourea | 10 | 65 | 58 |

| Analog A | 10 | 72 | 68 |

| Analog B | 10 | 45 | 39 |

| Positive Control (Gefitinib) | 1 | 95 | 88 |

| Negative Control (DMSO) | - | 0 | 0 |

Experimental Protocol:

1. Cell Culture and Seeding:

- Culture A431 cells (human epidermoid carcinoma, high EGFR expression) or SK-BR-3 cells (human breast cancer, high HER-2 expression) in appropriate media.

- Seed 10,000 cells per well in a 384-well plate and incubate overnight.

2. Compound Treatment:

- Prepare serial dilutions of N-phenyl-N'-(sec-butyl)thiourea and its analogs in DMSO.

- Add the compounds to the cells at a final concentration of 10 µM. Include positive (e.g., Gefitinib) and negative (DMSO) controls.

- Incubate for 1 hour at 37°C.

3. Ligand Stimulation:

- Add EGF to the A431 cells (final concentration 100 ng/mL) or heregulin to the SK-BR-3 cells (final concentration 50 ng/mL).

- Incubate for 15 minutes at 37°C.

4. Detection of Phosphorylation:

- Lyse the cells and perform a sandwich ELISA to detect phosphorylated EGFR (pY1068) or HER-2 (pY1248).

- Alternatively, use a FRET-based assay with antibodies labeled with a donor-acceptor pair.

5. Data Analysis:

- Measure the signal from each well using a plate reader.

- Calculate the percent inhibition for each compound relative to the controls.

Signaling Pathway Diagram:

Caption: EGFR and HER-2 signaling pathway inhibition.

Application Note 2: Biochemical Kinase Inhibition Assay

This application note details a biochemical HTS assay to directly measure the inhibitory activity of N-phenyl-N'-(sec-butyl)thiourea and its analogs against purified EGFR and HER-2 kinase domains.

Principle:

The assay measures the transfer of phosphate from ATP to a peptide substrate by the kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method. A decrease in signal indicates inhibition of the kinase by the test compound.

Data Presentation:

IC50 values for potent inhibitors can be determined and presented as follows:

| Compound ID | EGFR IC50 (µM) | HER-2 IC50 (µM) |

| N-phenyl-N'-(sec-butyl)thiourea | 2.5 | 3.1 |

| Analog A | 1.8 | 2.2 |

| Analog B | 8.9 | 10.5 |

| Positive Control (Staurosporine) | 0.01 | 0.02 |

Experimental Protocol:

1. Reagent Preparation:

- Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

- Dilute purified recombinant human EGFR and HER-2 kinase domains in the reaction buffer.

- Prepare a solution of a fluorescently labeled peptide substrate and ATP.

2. Assay Procedure:

- In a 384-well plate, add the test compounds at various concentrations.

- Add the kinase enzyme to each well and incubate for 10 minutes.

- Initiate the reaction by adding the ATP/substrate mixture.

- Incubate for 60 minutes at room temperature.

3. Detection:

- Stop the reaction by adding a solution containing EDTA.

- Measure the fluorescence polarization or time-resolved fluorescence to quantify the amount of phosphorylated substrate.

4. Data Analysis:

- Plot the percent inhibition against the compound concentration.

- Determine the IC50 value for each compound using a non-linear regression analysis.

Experimental Workflow Diagram:

Caption: High-throughput biochemical kinase assay workflow.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Anticancer Activity of N-(1-methylpropyl)-N'-phenyl-thiourea

For Researchers, Scientists, and Drug Development Professionals